molecular formula C13H15N B3355530 1H-Indole, 1-methyl-3-(2-methyl-1-propenyl)- CAS No. 62747-55-1

1H-Indole, 1-methyl-3-(2-methyl-1-propenyl)-

Cat. No.: B3355530
CAS No.: 62747-55-1
M. Wt: 185.26 g/mol
InChI Key: SELZCLUVOXHDQM-UHFFFAOYSA-N
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Description

1H-Indole, 1-methyl-3-(2-methyl-1-propenyl)- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Chemical Reactions Analysis

1H-Indole, 1-methyl-3-(2-methyl-1-propenyl)- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .

Scientific Research Applications

1H-Indole, 1-methyl-3-(2-methyl-1-propenyl)- has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Indole derivatives are studied for their role in cell signaling and as potential therapeutic agents.

    Medicine: This compound is investigated for its potential anticancer, antiviral, and antimicrobial properties.

    Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of 1H-Indole, 1-methyl-3-(2-methyl-1-propenyl)- involves its interaction with various molecular targets and pathways. It can bind to specific receptors, modulate enzyme activity, and influence cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

1H-Indole, 1-methyl-3-(2-methyl-1-propenyl)- can be compared with other indole derivatives such as:

Each of these compounds has unique properties and applications, highlighting the versatility of the indole scaffold in chemical and biological research.

Properties

IUPAC Name

1-methyl-3-(2-methylprop-1-enyl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-10(2)8-11-9-14(3)13-7-5-4-6-12(11)13/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELZCLUVOXHDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CN(C2=CC=CC=C21)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438170
Record name 1H-Indole, 1-methyl-3-(2-methyl-1-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62747-55-1
Record name 1H-Indole, 1-methyl-3-(2-methyl-1-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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